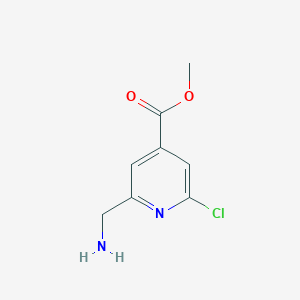
Methyl 2-(aminomethyl)-6-chloroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(aminomethyl)-6-chloroisonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl ester group, an aminomethyl group, and a chlorine atom attached to the isonicotinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-6-chloroisonicotinate typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronicotinic acid.
Esterification: The 6-chloronicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 6-chloronicotinate.
Aminomethylation: The methyl 6-chloronicotinate is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(aminomethyl)-6-chloroisonicotinate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted isonicotinates.
Applications De Recherche Scientifique
Methyl 2-(aminomethyl)-6-chloroisonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(aminomethyl)-6-chloroisonicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(aminomethyl)-isonicotinate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 6-chloroisonicotinate: Lacks the aminomethyl group, which may reduce its potential for forming hydrogen bonds.
2-(Aminomethyl)-6-chloronicotinic acid: Contains a carboxylic acid group instead of a methyl ester, which can influence its solubility and reactivity.
Uniqueness
Methyl 2-(aminomethyl)-6-chloroisonicotinate is unique due to the presence of both the aminomethyl and chlorine groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical transformations and interactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
methyl 2-(aminomethyl)-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)5-2-6(4-10)11-7(9)3-5/h2-3H,4,10H2,1H3 |
Clé InChI |
XCETYZYXBAHTLV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















